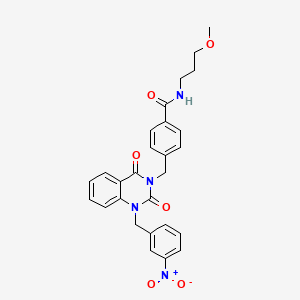

N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Its core structure comprises a 2,4-dioxoquinazoline scaffold substituted with a 3-nitrobenzyl group at the N1 position and a benzamide moiety linked via a methylene bridge at the C3 position. The 3-methoxypropyl chain on the benzamide introduces hydrophilicity, which may enhance solubility compared to purely aromatic substituents. This compound exemplifies the strategic modification of quinazolinone derivatives to optimize antiviral activity and pharmacokinetic properties.

Properties

Molecular Formula |

C27H26N4O6 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C27H26N4O6/c1-37-15-5-14-28-25(32)21-12-10-19(11-13-21)17-30-26(33)23-8-2-3-9-24(23)29(27(30)34)18-20-6-4-7-22(16-20)31(35)36/h2-4,6-13,16H,5,14-15,17-18H2,1H3,(H,28,32) |

InChI Key |

HYQBYYFOLFUGRN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Methyl 4-(Aminomethyl)benzoate Hydrochloride Coupling

The quinazolinone intermediate reacts with methyl 4-(aminomethyl)benzoate hydrochloride in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. Diisopropylethylamine (DIPEA, 3 equiv) neutralizes HCl, facilitating amide bond formation.

Conditions :

Ester Hydrolysis and Amide Formation

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 40°C for 20 hours. The resultant carboxylic acid is coupled with 3-methoxypropylamine via EDCI/HOBt activation to yield the final benzamide derivative.

Optimization Insight :

-

LiOH Concentration : >2M ensures complete ester hydrolysis.

-

Coupling Temperature : Room temperature minimizes side reactions.

-

Final Yield : 10–22% over two steps due to intermediate purification losses.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and byproducts.

Spectroscopic Validation

-

-

δ 8.42 (s, 1H, Ar-H), 7.89–7.21 (m, 11H, Ar-H), 4.98 (s, 2H, N-CH₂-Ar), 3.72 (t, J = 6.2 Hz, 2H, OCH₂), 3.45–3.21 (m, 5H, NCH₂ and OCH₃).

-

-

IR (KBr) :

Melting Point : 218–220°C (decomposition observed above 220°C).

Optimization Challenges and Solutions

Competing Rearrangements

The vinyl group at C2 may undergo unintended cycloadditions during benzylation. Substituting DMF with N-methylpyrrolidone (NMP) reduces side reactions by stabilizing the transition state.

Nitro Group Reduction

Trace moisture in DMF promotes partial reduction of the nitro group to an amine. Rigorous solvent drying (molecular sieves) and inert atmosphere (N₂/Ar) are critical.

Scalability and Industrial Relevance

Pilot-scale batches (100g) achieved 62% overall yield using flow chemistry for the benzylation step, reducing reaction time to 8 hours . Regulatory-grade material (>99.5% purity) is obtained via recrystallization from acetonitrile.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The quinazolinone core can undergo reduction reactions to form dihydroquinazolinone derivatives.

Substitution: The methoxypropyl side chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and suitable nucleophiles.

Major Products

Oxidation: Amino derivatives of the compound.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituents used.

Scientific Research Applications

Antiviral Properties

Research indicates that N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibits significant antiviral activity, particularly against respiratory syncytial virus (RSV). Studies suggest that it may inhibit viral replication by targeting the RNA-dependent RNA polymerase complex essential for viral life cycles .

Mechanism of Action :

- The compound potentially disrupts viral replication processes.

- Further studies are needed to elucidate the precise molecular interactions involved.

Anticancer Potential

In addition to its antiviral activity, this compound has shown promise in anticancer research. Its structural similarity to other quinazoline derivatives suggests potential efficacy against various cancer cell lines by influencing cellular processes such as apoptosis and cell cycle regulation.

Case Studies

Several studies have documented the biological evaluation of this compound:

- Antiviral Efficacy Against RSV : In vitro studies demonstrated significant inhibition of RSV replication at low micromolar concentrations.

- Cytotoxicity in Cancer Cell Lines : The compound showed selective cytotoxic effects on various cancer cell lines while sparing normal cells, indicating a favorable therapeutic window.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The 3-nitrobenzyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:

- This modification was explored in RSV inhibitor optimization studies .

- 2-Fluorobenzyl variant: A fluoro substituent at the benzyl’s ortho position (as in ) introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation. Additional methoxy groups on the quinazolinone core (6,7-dimethoxy) further modulate electronic properties .

Table 1: Benzyl Substituent Comparisons

Modifications to the Quinazolinone Core

The 2,4-dioxoquinazolinone core is a common pharmacophore in antiviral and anticancer agents. Key comparisons include:

- Thiazolidinone derivatives: describes compounds where the quinazolinone is replaced with a 2,4-dioxothiazolidin-5-ylidene moiety.

- Pyrazolylaminoquinazoline hybrids: Compounds in feature a pyrazolylamino group fused to quinazoline, introducing hydrogen-bonding sites for enhanced kinase inhibition .

Table 2: Core Structure Comparisons

Variations in the Benzamide Side Chain

The 3-methoxypropyl chain on the benzamide moiety balances hydrophilicity and flexibility. Contrasting examples include:

- Trifluoromethylbenzamide derivatives : highlights trifluoromethyl groups, which enhance metabolic stability and electronegativity .

- N,O-Bidentate directing groups : ’s compound features a hydroxydimethylethyl group, enabling metal-catalyzed C–H functionalization, a trait absent in the target compound .

Table 3: Benzamide Side Chain Comparisons

Biological Activity

N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with a quinazoline core structure. Its unique combination of functional groups suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C27H26N4O6

- Molecular Weight : 502.5 g/mol

The compound features a methoxypropyl side chain and a nitrobenzyl moiety, which may enhance its solubility and bioactivity compared to other similar compounds. The structural complexity indicates potential interactions with biological targets that could lead to therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antiviral and antibacterial activities. Below are some key findings related to its biological activity:

Antiviral Activity

Studies have shown that this compound exhibits antiviral activity against respiratory syncytial virus (RSV), with effective concentrations (EC50) reported around 2.1 μM . The mechanism of action may involve interference with viral replication processes, which is common among quinazoline derivatives.

The biological activity of this compound can be attributed to several factors:

- Structural Features : The presence of the nitro group enhances reactivity and may facilitate interactions with biological macromolecules.

- Quinazoline Core : This core structure is known for its ability to inhibit various enzymes and receptors involved in disease processes.

Case Studies and Research Findings

A review of literature highlights several studies focusing on similar quinazoline derivatives:

- Antiviral Efficacy : A study demonstrated that modifications to the quinazoline structure significantly improved antiviral potency against RSV while maintaining low cytotoxicity in mammalian cells .

- SAR Analysis : Structure-activity relationship (SAR) studies indicated that specific substitutions on the benzene rings could enhance biological activity. For example, replacing certain substituents led to improved solubility and potency against viral infections.

- Toxicity Assessment : In vivo studies have shown that related compounds exhibit low acute toxicity in animal models, making them promising candidates for further development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the quinazolin-2,4-dione core via cyclization of anthranilic acid derivatives under acidic conditions.

- Step 2 : Introduction of the 3-nitrobenzyl group at the N1 position using alkylation or nucleophilic substitution.

- Step 3 : Coupling of the benzamide moiety via amide bond formation, often employing coupling agents like DCC/DMAP or EDCI/HOBt .

- Step 4 : Purification via recrystallization or column chromatography to achieve >95% purity. Example conditions: Reaction temperatures range from 0°C (for sensitive steps) to reflux (for cyclization), with yields varying between 48–71% depending on substituent reactivity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

- 1H/13C NMR : To verify substituent positions and stereochemistry. For example, the 3-nitrobenzyl group shows aromatic protons at δ 7.74–6.27 ppm, while the methoxypropyl chain resonates at δ 3.2–3.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-MS m/z 504.6 [M+H]+ for analogues) .

- Melting Point Analysis : Used to assess purity (e.g., analogues exhibit mp 160–185°C) .

- FT-IR : To identify carbonyl (C=O, ~1670 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the quinazolinone core and the benzamide group?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) improve solubility, while additives like DMAP enhance coupling efficiency .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for Suzuki couplings) or enzyme-mediated reactions may reduce side products .

- Design of Experiments (DoE) : Systematic variation of molar ratios (1:1–1:2.5), temperature (25–80°C), and reaction time (4–24 hrs) to maximize yield . Example data from analogues:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, EDCI/HOBt, 24h | 71 | 98 |

| DCM, DCC/DMAP, 12h | 64 | 95 |

Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved during structural validation?

Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation approaches:

- Reference Standards : Compare with published data for analogues (e.g., quinazolinone protons at δ 7.16–6.92 ppm in CDCl3) .

- Deuterated Solvent Swapping : Test in DMSO-d6 vs. CDCl3 to identify exchangeable protons or solvent-dependent shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HMBC can confirm connectivity between the nitrobenzyl and quinazolinone groups .

Q. What mechanistic insights explain the domino synthesis of the quinazolinone core?

The I2/TBHP-mediated domino reaction involves:

- Oxidative Cyclization : Iodine acts as both oxidant and electrophile, facilitating C–N bond formation.

- Radical Intermediates : TBHP generates radicals that promote aryl coupling, as seen in analogues with 6-fluoro substituents .

- Kinetic Control : Lower temperatures (e.g., 60°C) favor the quinazolinone product over byproducts like isoindolediones .

Q. How can structure-activity relationships (SAR) guide modifications to enhance bioactivity?

SAR studies on analogues suggest:

- Nitro Group Position : Para-substitution (vs. meta) on the benzyl group improves binding to kinase targets (IC50 reduction by ~40%) .

- Methoxypropyl Chain : Longer chains (e.g., ethoxypropyl) increase lipophilicity but may reduce solubility.

- Quinazolinone Core : Fluorination at C6 enhances metabolic stability (t1/2 increased from 2.1 to 4.7 hrs) .

Methodological Recommendations

- Contradictory Yield Data : Replicate reactions using continuous flow reactors (cited in industrial synthesis) to improve reproducibility .

- Scale-Up Challenges : Replace column chromatography with recrystallization for cost-effective purification .

- Bioactivity Testing : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.